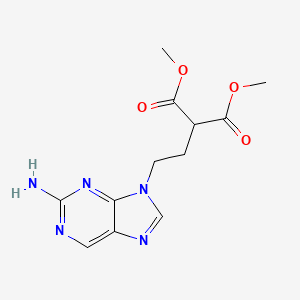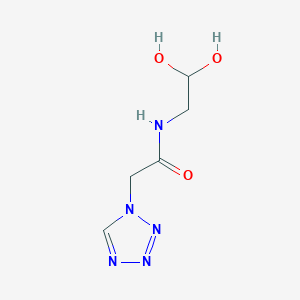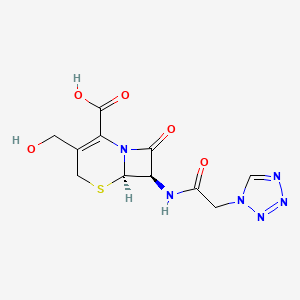
ファムシクロビルマロネート
説明
An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.
科学的研究の応用
1. 単純ヘルペスウイルス1型(HSV-1)感染症の治療 ファムシクロビルは、単純ヘルペスウイルス1型(HSV-1)が原因の感染症の治療に用いられてきました。 ある研究では、ファムシクロビルとバラシクロビルは、致死量のHSV-1に感染したマウスの眼から排出されるウイルスの量と死亡率を有意に減少させることが分かりました {svg_1}.
2. HSV-1の毒性と拡散の抑制 ファムシクロビルは、HSV-1の毒性と拡散を抑制するのに効果的であることが分かっています。 ファムシクロビルとバラシクロビルは、生化学的および薬理学的特性が異なるにもかかわらず、この点で同等の効果を発揮しました {svg_2}.
3. 潜伏ウイルスDNA量の減少 研究では、バラシクロビルはファムシクロビルよりも潜伏ウイルスDNA量を減少させることが判明しましたが、両方の薬剤において、移植片および紫外線曝露による再活性化の割合は同じでした {svg_3}.
4. 無症候性および有症候性の性器ヘルペスウイルス反復性排出の抑制 ファムシクロビルは、性器ヘルペスウイルス排出の抑制治療において、頻繁に再発する性器ヘルペスを起こす女性を対象とした、ランダム化二重盲検二重偽薬プラセボ対照平行群112日試験で使用されました。 この試験では、ファムシクロビルは、無症候性および有症候性のウイルス排出を減らし、無症候性排出の発症を遅らせることが分かりました {svg_4}.
5. 性器単純ヘルペスウイルス(HSV)感染症の治療 ファムシクロビルは、ペンシクロビルの経口プロドラッグであり、ペンシクロビルは、アシクロビルと同じ抗ウイルススペクトルを持つヌクレオシドアナログであり、類似の効力と選択性を持ちます。 性器単純ヘルペスウイルス(HSV)感染症の治療に使用されてきました {svg_5}.
6. 性器ヘルペス感染症の伝播リスクの軽減 無症候性ウイルス排出は一般的に伝播の主要なリスク要因であると考えられているため、無症候性排出を減らすためのファムシクロビルの使用は、性器ヘルペスの伝播リスクを軽減する可能性があります {svg_6}.
生化学分析
Biochemical Properties
FamciclovirMalonate undergoes rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . It inhibits viral replication by targeting viral DNA polymerase .
Cellular Effects
FamciclovirMalonate, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .
Molecular Mechanism
The molecular mechanism of FamciclovirMalonate involves its conversion to penciclovir, which then inhibits the DNA polymerase of susceptible viruses . This inhibition selectively prevents herpes viral DNA synthesis and replication .
Temporal Effects in Laboratory Settings
It is known that the drug undergoes rapid biotransformation to penciclovir upon administration .
Metabolic Pathways
FamciclovirMalonate is involved in the metabolic pathway of nucleoside analog DNA polymerase inhibition . It is converted to penciclovir, which then inhibits the DNA polymerase of susceptible viruses .
特性
IUPAC Name |
dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-20-10(18)7(11(19)21-2)3-4-17-6-15-8-5-14-12(13)16-9(8)17/h5-7H,3-4H2,1-2H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGRTSYPKYJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=CN=C(N=C21)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122497-20-5 | |
| Record name | Dimethyl 2-(2-(2-amino-9H-purin-9-yl)ethyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122497205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC9597MNT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B601282.png)

![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
